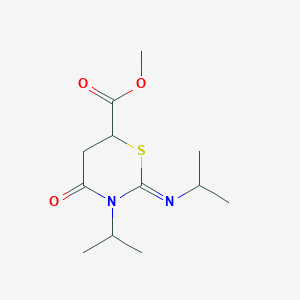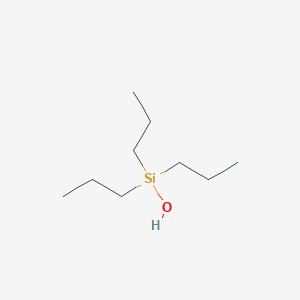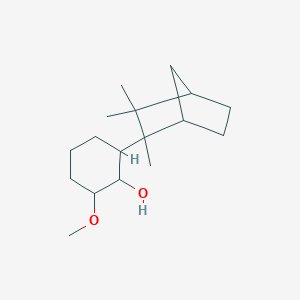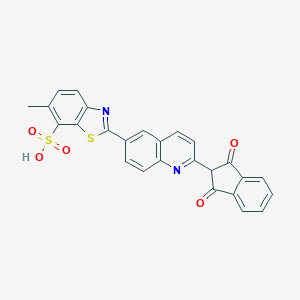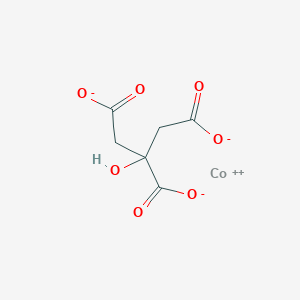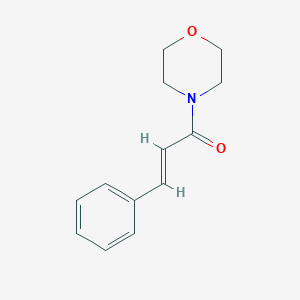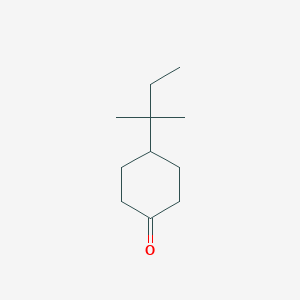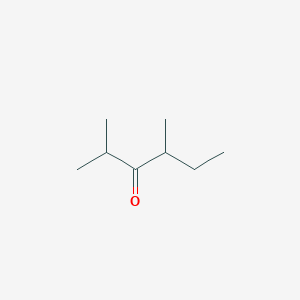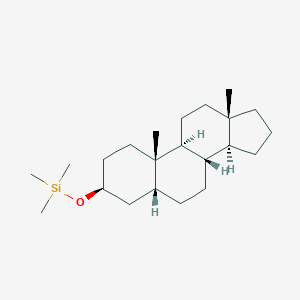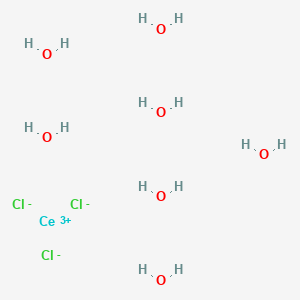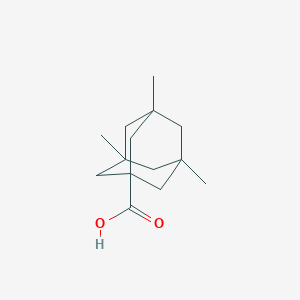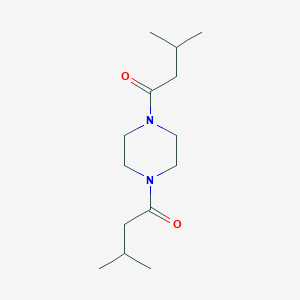
Piperazine, 1,4-diisovaleryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-diisovaleryl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-diisovaleryl- is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including GABA, glutamate, and adenosine. It has also been found to modulate the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Effets Biochimiques Et Physiologiques
Piperazine, 1,4-diisovaleryl- has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Additionally, it has been found to reduce the levels of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage when present in excess.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1,4-diisovaleryl- has several advantages and limitations for lab experiments. One of the main advantages is its ability to form stable complexes with various drugs, making it a potential drug delivery system. Additionally, it exhibits potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the study of Piperazine, 1,4-diisovaleryl-. One potential direction is the development of new drugs based on its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in drug delivery systems. Finally, more studies are needed to explore its potential applications in other fields such as neurobiology and pharmacology.
Conclusion:
In conclusion, Piperazine, 1,4-diisovaleryl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications and to develop new drugs based on its properties.
Méthodes De Synthèse
Piperazine, 1,4-diisovaleryl- is synthesized using a specific method that involves the reaction of piperazine with isovaleryl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as chromatography or recrystallization.
Applications De Recherche Scientifique
Piperazine, 1,4-diisovaleryl- has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Propriétés
Numéro CAS |
18940-59-5 |
|---|---|
Nom du produit |
Piperazine, 1,4-diisovaleryl- |
Formule moléculaire |
C14H26N2O2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
3-methyl-1-[4-(3-methylbutanoyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)9-13(17)15-5-7-16(8-6-15)14(18)10-12(3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
KBFKBGMWNZRILJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |
SMILES canonique |
CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |
Autres numéros CAS |
18940-59-5 |
Synonymes |
1,4-Diisovalerylpiperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




